Comparative AAK1 Enzymatic Potency of BMS-911172 vs. LP-935509 and LX9211
BMS-911172 demonstrates potent inhibition of AAK1 in a biochemical enzyme assay with an IC50 of 12 nM . In contrast, the alternative AAK1 inhibitor LP-935509 shows a more potent IC50 of 3.3 nM , while the clinical candidate BMS-986176/LX9211, for which full data is not publicly available for direct comparison, represents a different stage of development . This quantitative difference in enzymatic potency is a key factor in determining the appropriate concentration range for in vitro studies to avoid saturating the target and potentially causing off-target effects.
| Evidence Dimension | Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | LP-935509: 3.3 nM |
| Quantified Difference | BMS-911172 is 3.6-fold less potent than LP-935509 at the enzymatic level. |
| Conditions | Biochemical enzyme assay for AAK1 inhibition. |
Why This Matters
This informs researchers of the precise concentration needed for effective AAK1 inhibition, ensuring experiments are conducted within a relevant and specific window of activity.
- [1] Guide to Pharmacology. BMS-911172 ligand page. IUPHAR/BPS. Accessed April 20, 2026. View Source
- [2] Xin X, et al. Development and therapeutic potential of adaptor-associated kinase 1 inhibitors in human multifaceted diseases. Eur J Med Chem. 2023 Feb 15;248:115102. doi: 10.1016/j.ejmech.2023.115102. PMID: 36640459. View Source
